3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a propyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable catalyst.
Carbonate Formation: The final step involves the reaction of the chromen-4-one derivative with propyl chloroformate in the presence of a base to form the propyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-oxo-2-methyl-4H-chromen-7-yl propyl carbonate: Similar structure but lacks the trifluoromethyl group.
3-(4-chlorophenyl)-4-oxo-2-(difluoromethyl)-4H-chromen-7-yl propyl carbonate: Contains a difluoromethyl group instead of a trifluoromethyl group.
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl ethyl carbonate: Similar structure but with an ethyl carbonate moiety instead of a propyl carbonate.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H14ClF3O5 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] propyl carbonate |
InChI |
InChI=1S/C20H14ClF3O5/c1-2-9-27-19(26)28-13-7-8-14-15(10-13)29-18(20(22,23)24)16(17(14)25)11-3-5-12(21)6-4-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
FRFUFQXPFFNMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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